8-Bromo-6-methylquinoline-3-carboxylic acid
Description
8-Bromo-6-methylquinoline-3-carboxylic acid (CAS 1296950-68-9) is a brominated quinoline derivative with a carboxylic acid group at position 3, a methyl group at position 6, and a bromine atom at position 8. Its molecular formula is C₁₁H₈BrNO₂, and its SMILES string is O=C(O)C1=CC2=CC(C)=CC(Br)=C2N=C1 . It is classified as Acute Tox. 4 Oral (Hazard Statement H302) and WGK 3 (highly water-polluting) .
Properties
IUPAC Name |
8-bromo-6-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBCQPBAPWTCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinoline-3-carboxylic acid typically involves the bromination of 6-methylquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed:
Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized forms of the compound.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
8-Bromo-6-methylquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity . The compound’s effects on cellular processes are mediated through its influence on signal transduction pathways and gene expression .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position: Bromine at C8 (target compound) vs. C6 (CAS 92513-39-8) alters resonance effects on the quinoline ring, impacting binding to biological targets like enzymes or receptors . Methyl Group: At C6 in the target compound vs. C2 (CAS 92513-39-8) or C8 (CAS 67643-46-3), influencing steric bulk and solubility .
Functional Groups :
- Carboxylic Acid (COOH) : Present in all analogs; critical for hydrogen bonding and salt formation.
- Hydroxyl (OH) : In CAS 1065093-77-7 and 67643-46-3, increases polarity but may reduce blood-brain barrier penetration .
- Trifluoromethyl (CF₃) : In CAS 1065093-77-7, enhances metabolic stability and electron-withdrawing effects .
Physicochemical Properties
| Property | This compound | 8-Bromo-4-hydroxy-6-(trifluoromethyl)-quinoline-3-carboxylic acid | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate |
|---|---|---|---|
| Molecular Weight | 266.09 g/mol | 336.06 g/mol | 296.12 g/mol |
| Water Solubility | Low (WGK 3) | Very low (CF₃ group) | Moderate (ester group) |
| LogP (Estimated) | ~2.5 | ~3.1 (CF₃) | ~2.8 (ester) |
Biological Activity
8-Bromo-6-methylquinoline-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The structure of this compound includes a bromine atom and a carboxylic acid group, which are critical for its biological activity. The presence of these functional groups enhances the compound's ability to interact with various biological targets, influencing its pharmacological effects.
The mechanism of action for this compound involves:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, including DNA gyrase, which is crucial for the replication of bacterial DNA. This inhibition can lead to antibacterial effects, particularly against pathogens like Mycobacterium tuberculosis .
- Receptor Modulation: It may also modulate receptor activity in various biochemical pathways, potentially affecting cellular signaling processes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial DNA synthesis by inhibiting DNA gyrase .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. The bromine atom in its structure is believed to enhance its binding affinity to target proteins involved in cancer progression .
Case Studies
-
Study on Mycobacterium tuberculosis Inhibition:
A study evaluated the activity of various quinoline derivatives, including this compound, against both replicating and non-replicating forms of M. tuberculosis. The compound showed promising results with significant inhibition at concentrations as low as 1 μM, indicating its potential as a therapeutic agent against tuberculosis . -
Anticancer Activity Assessment:
In a series of experiments aimed at assessing the anticancer effects of quinoline derivatives, this compound was shown to inhibit the growth of several cancer cell lines. The results demonstrated that the compound could effectively induce cell death through apoptosis, highlighting its potential as a chemotherapeutic agent .
Data Table: Biological Activities and Effects
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored; however, preliminary studies suggest that the compound's absorption and distribution may be influenced by its chemical structure. The presence of the bromomethyl group could affect its bioavailability and metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
